Ziyuglycoside I (Standard)

Venous insufficiency Venotonic drugs Ex vivo pharmacology

Choose Escin (≥98%) for direct venous smooth muscle contraction studies, a mechanism absent in flavonoids like Diosmin. Validated hyaluronidase inhibitor (IC₅₀ 149.9 μM) ensures reproducible anti-edema screening. Essential reference for CVI and non-NSAID anti-inflammatory research.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
Cat. No. B8086765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiyuglycoside I (Standard)
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34?,37+,38-,39-,40-,41+/m1/s1
InChIKeyWCHBFWOEFOZHMK-JLPDSDKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Escin (Aescin) CAS 6805-41-0: Baseline Overview and Procurement Considerations


The compound designated by the IUPAC name [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex triterpenoid saponin glycoside, most commonly known as Escin or Aescin . It is a natural mixture of saponins primarily derived from the seeds of the horse chestnut tree (*Aesculus hippocastanum*) [1]. Its molecular formula is C₅₅H₈₆O₂₄, with a molecular weight of approximately 1131.3 g/mol . Escin is widely recognized for its venotonic, anti-inflammatory, and anti-edematous properties, which form the basis of its therapeutic and research applications [1].

Why Generic Substitution Fails for Escin-Based Research and Formulation


Generic substitution of Escin with other venoactive agents (e.g., flavonoids, other saponins) or even crude horse chestnut extracts is not scientifically sound due to its distinct, multi-target pharmacological profile. Escin possesses a unique combination of venotonic activity (directly contracting venous smooth muscle) [1], hyaluronidase inhibition (reducing vascular permeability) [2], and a glucocorticoid-like anti-inflammatory effect without the typical adverse side effects [3]. These mechanisms operate synergistically to produce its characteristic anti-edema and vascular-protective effects. Crude extracts, while containing Escin, exhibit different antiradical profiles due to the presence of other compounds, potentially altering the overall biological effect [4]. Therefore, for reproducible scientific research or precise pharmaceutical formulation, the use of a characterized Escin standard is imperative, as the following quantitative evidence will demonstrate.

Quantitative Evidence Guide for Escin: Head-to-Head Performance Data


Direct Venotonic Activity: Escin vs. Diosmin in Isolated Vein Contraction Assay

In a direct ex vivo comparison, Escin demonstrates a fundamentally different and more potent mechanism of venotonic action compared to the commonly used flavonoid Diosmin. Escin induced a significant, concentration-dependent contraction of isolated rat inferior vena cava (IVC), while Diosmin failed to produce any contraction or enhance the effect of other venoconstrictors. This indicates Escin acts as a direct venoconstrictor, whereas Diosmin's venotonic properties may be negligible or indirect [1].

Venous insufficiency Venotonic drugs Ex vivo pharmacology

Clinical Efficacy in Postoperative Edema: Escin vs. Diclofenac

A randomized, double-blind, controlled clinical trial is comparing Escin to the NSAID Diclofenac for managing postoperative sequelae. The study design itself underscores Escin's potential as a viable, efficacious alternative to NSAIDs, which are associated with significant adverse effects (e.g., gastrointestinal bleeding, renal disturbance). The trial measures pain, swelling, mouth opening, and key inflammatory markers (salivary PGE2 and serum CRP) [1].

Anti-inflammatory Postoperative care Analgesic comparison

Enzymatic Basis for Anti-Edema Effect: Escin's Hyaluronidase Inhibition Potency

Escin's anti-edema effect is partially attributed to its inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid in the extracellular matrix, thereby increasing vascular permeability. A study comparing various plant constituents found Escin to be a potent inhibitor with an IC₅₀ of 149.9 µM [1]. In separate assays, Escin is used as a reference standard, with an IC₅₀ of 303.93 µg/mL, against which new saponins are compared [2].

Anti-edematous Enzyme inhibition Hyaluronidase

Comparative Efficacy in Chronic Venous Insufficiency: Escin Among Nine Venoactive Products

A large comparative registry study (1,051 patients) evaluated nine different venoactive products and compression stockings for managing CVI. While products like Pycnogenol and Venoruton were identified as 'best performers' on several endpoints, Escin (listed as Antistax, which contains Escin) also demonstrated good clinical results, particularly in reducing edema and paresthesias [1]. This positions Escin as an effective option within the class of venoactive agents, with specific, measurable benefits.

Chronic Venous Insufficiency (CVI) Edema Comparative effectiveness

Optimal Application Scenarios for Escin in Scientific and Industrial Settings


Direct Venotonic Agent in Ex Vivo Vascular Pharmacology Studies

Based on the direct head-to-head evidence that Escin, unlike Diosmin, induces concentration-dependent contraction of venous smooth muscle [1], Escin is the superior choice for ex vivo studies on venous tone and venoconstriction. Researchers investigating the mechanisms of varicose veins or testing novel venoactive compounds should use Escin as a positive control for direct venotonic activity.

Reference Standard for Hyaluronidase Inhibition Assays

The well-established inhibitory potency of Escin against hyaluronidase (IC₅₀ = 149.9 µM to 303.93 µg/mL) makes it a reliable and commonly used reference standard [2]. This is critical for screening new compounds for anti-edematous or anti-inflammatory potential, ensuring cross-study comparability of enzyme inhibition data.

NSAID-Alternative in Preclinical and Clinical Inflammation Models

The ongoing clinical trial comparing Escin directly to Diclofenac for postoperative inflammation [3] supports the use of Escin as a research tool to investigate non-NSAID, anti-inflammatory pathways. Procurement should prioritize Escin for models where the adverse effects of NSAIDs are a confounding variable, particularly in studies of postoperative pain, edema, and inflammatory biomarkers (PGE2, CRP).

Comparative Effectiveness Research in Chronic Venous Insufficiency (CVI)

Registry data showing Escin's specific benefits in reducing edema and paresthesias in a large CVI patient population [4] validate its use as a benchmark or active comparator in clinical research on venoactive therapies. Escin provides a well-documented baseline for evaluating new interventions for CVI, especially those targeting lower-leg volume and specific sensory symptoms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziyuglycoside I (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.